Isocytidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNOTKMIMZMNRX-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964137 | |
| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-59-8 | |
| Record name | Isocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-1-pentofuranosyl-1,2-dihydropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of Isocytidine
Chemical Synthesis of the Isocytidine Nucleobase (Isocytosine)
The synthesis of isocytosine (B10225), the nucleobase component of this compound, can be achieved through various chemical strategies. These methods often involve the condensation of guanidine (B92328) or its derivatives with a three-carbon component.
Palladium-Catalyzed Carbonylative Coupling Approaches
Recent advancements in organic synthesis have introduced palladium-catalyzed carbonylative coupling as a powerful tool for constructing heterocyclic compounds, including analogues of isocytosine. researchgate.netunisalento.itdntb.gov.ua114.55.40 This approach offers an efficient and selective pathway to these structures from readily available starting materials. researchgate.net One such strategy involves the palladium-catalyzed carbonylation of α-chloroketones and guanidines to directly produce 2-aminopyrimidin-4-one derivatives. dntb.gov.ua114.55.40 This method is valued for its ability to generate a diverse range of products with high yields under relatively mild conditions. researchgate.net The use of a palladium catalyst in conjunction with a carbon monoxide source facilitates the formation of key C-C bonds, leading to the desired heterocyclic core. organic-chemistry.org
Palladium-Catalyzed Ring-Opening/Arylation/Cyclization Cascades for Isocytosine Analogues
A novel and modular approach to synthesizing isocytosine analogues involves a palladium-catalyzed cascade reaction. acs.orgthieme-connect.comresearchgate.netthieme-connect.comresearchgate.net This sequence begins with the ring-opening of 2-aminothiazole (B372263) derivatives, followed by arylation and subsequent cyclization with aryl (pseudo)halides. acs.orgthieme-connect.comresearchgate.net This methodology demonstrates considerable functional group tolerance, making it a versatile tool for creating a library of isocytosine analogues with potential biological significance. thieme-connect.comresearchgate.net Kinetic studies have suggested that in some cases, the product itself may inhibit the catalyst, which can affect reaction yields. thieme-connect.comresearchgate.net
Alternative Synthetic Routes (e.g., from Guanidine and Malic Acid for Isocytosine)
A well-established and traditional method for synthesizing isocytosine involves the reaction of guanidine with malic acid. wikipedia.orgwikipedia.orgwikiwand.comacs.org In this process, malic acid is decarbonylated in the presence of concentrated sulfuric acid to form 3-oxopropanoic acid in situ. wikipedia.org This intermediate then condenses with guanidine, also in the sulfuric acid solution, through a double elimination of water to yield isocytosine. wikipedia.org This method has been a foundational process for the industrial production of isocytosine, which serves as a key intermediate in the synthesis of other important compounds. google.com An alternative approach involves the condensation of guanidine with ethyl 3-ethoxyacrylate in the presence of sodium methoxide. oup.com Another variation reacts guanidine nitrate (B79036) with an alkali metal formylacetic ester, generated from an ester of formic acid and an ester of acetic acid with an alkali metal alkoxide. google.com
Synthesis of this compound and its Nucleoside Derivatives
The synthesis of this compound and its derivatives involves the coupling of the isocytosine base with a ribose or deoxyribose sugar moiety, or their modified versions. These nucleoside analogues are crucial for various biochemical and biophysical studies.
Preparation of Labeled this compound (e.g., 5-[3H]this compound)
The synthesis of radiolabeled this compound, such as 5-[3H]this compound, is essential for metabolic and in vivo studies. A common method for its preparation involves the platinum-catalyzed dehalogenation of 5-bromothis compound using tritium (B154650) gas. oup.com The precursor, 5-bromothis compound, is synthesized from 2',3'-O-isopropylidenethis compound through bromination with N-bromosuccinimide, followed by the removal of the isopropylidene protecting group via acidic hydrolysis. oup.com
Synthesis of 2'-Deoxy-pseudothis compound and Related Analogues
2'-Deoxy-pseudothis compound is a C-nucleoside isostere of 2'-deoxycytidine, which has garnered interest for its ability to enhance the formation of triplexes between oligonucleotides and duplex DNA, particularly under neutral pH conditions. biosearchtech.com Its synthesis, along with that of related analogues, has been explored through various routes. One approach involves a Wittig reaction to construct key intermediates, followed by condensation with guanidines or amidines to form the final pseudothis compound (B1195454) analogues. jlu.edu.cn The synthesis of enantiomerically pure carbocyclic C-nucleoside analogues of this compound has also been achieved, starting from D-ribose to create a key cyclopentenyl intermediate. nih.gov A general synthesis for pyrimidine (B1678525) C-5 nucleosides, including pseudothis compound, has been developed, further expanding the toolkit for creating these valuable research compounds. acs.org
Facile Synthesis of this compound Phosphoramidites for Oligonucleotide Incorporation
A key reaction in this pathway for certain derivatives is the pyrimidine-pyrimidine transformation, which has proven effective for preparing 2-N-methyl-2′-O-allyl-ψ-isocytidine. tandfonline.com The utility of these novel phosphoramidites is confirmed by their successful incorporation into oligonucleotides using standard solid-support methodologies. tandfonline.comgenesilico.pl This integration allows for the creation of custom DNA and RNA strands containing the modified base, which are essential for studying nucleic acid structure and function.
Table 1: Synthesized this compound Phosphoramidite Derivatives
| Compound Name | Base | Sugar Modification |
|---|---|---|
| 5′-O-(DMT)-2-N-methyl-2′-deoxy-ψ-isocytidine-3′-phosphoramidite | 2-N-methyl-ψ-isocytosine | 2′-deoxy |
| 5′-O-(DMT)-2-N-methyl-2′-deoxy-α-ψ-isocytidine-3′-phosphoramidite | 2-N-methyl-α-ψ-isocytosine | 2′-deoxy |
| 5′-O-(DMT)-2-N-methyl-2′-O-allyl-ψ-isocytidine-3′-phosphoramidite | 2-N-methyl-ψ-isocytosine | 2′-O-allyl |
Data sourced from Bhattacharya, B. K., & Revankar, G. R. (1994). tandfonline.com
Boron-Substituted Isocytosine Derivatives and Their Stability
For the first time, boron derivatives of isocytosine featuring a dihydroxyboryl group at the 5-position have been synthesized. psu.edursc.org The synthesis involves the reaction of a suitable pyrimidine precursor with n-butyllithium at a low temperature (–100 °C), followed by boronation with triethylborate and subsequent catalytic hydrogenation. psu.edursc.org This procedure has successfully produced N,N-dimethyl-5-(dihydroxyboryl)isocytosine and N-methyl-5-(dihydroxyboryl)isocytosine, which were found to be hydrolytically stable. psu.edursc.org
In contrast, attempts to synthesize the corresponding boron derivatives of cytosine using the same method were unsuccessful, leading only to hydrolysis products. psu.edu Theoretical calculations support this experimental finding, suggesting that 5-lithiated cytosine anions are thermodynamically less stable than their isocytosine counterparts. psu.edu This difference in stability is critical, as it dictates the feasibility of the borylation reaction. The research provides conclusive evidence that isocytosine isomers behave very differently from cytosine derivatives in the dihydroxyborylation reaction, making isocytosine a more suitable scaffold for this type of modification. psu.edu
Table 2: Synthesized Boron-Substituted Isocytosine Derivatives
| Compound Name | Stability |
|---|---|
| N,N-dimethyl-5-(dihydroxyboryl)isocytosine | Hydrolytically Stable |
| N-methyl-5-(dihydroxyboryl)isocytosine | Hydrolytically Stable |
Data sourced from Wójtowicz-Rajchel, H., et al. (1998). psu.edu
Chemical Modifications for Enhanced Research Utility
Strategies for Modifying siRNA Conjugates with this compound
Small interfering RNAs (siRNAs) are powerful tools for gene silencing, but they often require chemical modifications to improve their stability, reduce off-target effects, and enhance delivery. eclipsebio.com Common strategies include modifications to the phosphate (B84403) backbone, the ribose sugar, and the nucleobases themselves. bitesizebio.com The incorporation of this compound into siRNA sequences is a promising avenue for creating novel therapeutics. nih.gov
Key modifications that can be applied to this compound-containing siRNAs include:
Backbone Modifications : Replacing non-bridging oxygen atoms with sulfur to create phosphorothioate (B77711) (PS) linkages, which increases resistance to nuclease degradation. eclipsebio.com
Sugar Modifications : Adding 2′-O-methyl (2′-OMe) or 2′-fluoro (2′-F) groups to the ribose can enhance nuclease resistance and reduce immune recognition. eclipsebio.comnih.gov
Base Modifications : The use of this compound and its partner, isoguanine (B23775), within a glycol nucleic acid (GNA) backbone has been shown to result in stable base-pairing and increased resistance to exonuclease degradation. nih.gov This strategy helps mitigate off-target effects by destabilizing unintended seed-region binding. nih.gov
These modifications are crucial for developing effective siRNA therapeutics. The ability to synthesize this compound phosphoramidites allows for their placement at specific positions within an siRNA strand, enabling fine-tuning of the molecule's properties for improved potency and a better safety profile. nih.govresearchgate.net
Table 3: Common Chemical Modification Strategies for siRNAs
| Modification Type | Example | Purpose |
|---|---|---|
| Backbone | Phosphorothioate (PS) Linkage | Increases nuclease resistance |
| Sugar | 2′-O-methyl (2′-OMe), 2′-fluoro (2′-F) | Enhances stability, reduces immune response |
| Base/Structure | Glycol Nucleic Acid (GNA) incorporation | Improves pairing stability, reduces off-target effects |
Data sourced from Eclipsebio (2024) and Schlegel, M. K., et al. (2022). eclipsebio.comnih.gov
Synthesis of Fluorescent this compound Analogues for Polymerase Activity Studies
To probe the mechanisms of DNA and RNA polymerases, researchers have synthesized fluorescent analogues of nucleosides. cambridge.org A notable example is a fluorescent cytidine (B196190)/isocytidine analogue, 1,3-diaza-2-oxo-phenothiazine (tCf), which has been synthesized and converted into its triphosphate form (tCfTP). nih.govoup.com The synthesis protocol starts with a protected threofuranosyl sugar, which undergoes a Vorbrüggen glycosylation reaction to form the nucleoside. nih.gov Following deprotection, the nucleoside is converted to its 3′-triphosphate, tCfTP. nih.gov
This fluorescent analogue maintains Watson-Crick base pairing with guanine (B1146940) and introduces valuable physicochemical properties, including increased hydrophobicity and fluorescence. nih.govoup.com Studies using an engineered TNA (threose nucleic acid) polymerase show that tCfTP is efficiently incorporated into a growing nucleic acid chain. oup.comnih.gov Kinetic assays revealed that while the first incorporation step is comparable to the natural nucleotide, the addition of a second, subsequent tCfTP is dramatically faster—up to 700-fold—due to enhanced base-stacking interactions from its large aromatic system. oup.comnih.gov These fluorescent analogues serve as powerful tools for studying enzyme kinetics and the dynamics of nucleic acid replication in real-time. cambridge.orgoup.com
Table 4: Kinetic Parameters for Fluorescent Analogue Incorporation
| Nucleotide | First Incorporation (kobs1) | Second Incorporation (kobs2) |
|---|---|---|
| tCTP (natural) | Comparable to tCfTP | ~700-fold slower than tCfTP |
| tCfTP (fluorescent) | Comparable to tCTP | ~700-fold faster than tCTP |
Structural and Tautomeric Studies of Isocytidine
Comparative Structural Analysis with Cytidine (B196190): Implications for Hydrogen Bonding
The fundamental difference between isocytidine and cytidine lies in the positions of the amino and carbonyl groups on the pyrimidine (B1678525) ring. In cytidine, the amino group is at position 4 and the carbonyl group is at position 2. This compound, conversely, has the amino group at position 2 and the carbonyl group at position 4. This seemingly simple isomeric difference leads to a profound alteration in the hydrogen bonding pattern.
Cytidine typically presents a hydrogen bond acceptor-acceptor-donor (AAD) pattern from the perspective of the major groove edge. In contrast, this compound offers a donor-donor-acceptor (DDA) pattern in its most stable tautomeric form. This DDA pattern is identical to that of guanine (B1146940), allowing this compound to form a stable base pair with isoguanine (B23775), which possesses a complementary acceptor-acceptor-donor (AAD) pattern, through three hydrogen bonds, mimicking the canonical Watson-Crick G-C pair. acs.orgnih.gov
The structural dissimilarity also influences interactions with other molecules. For instance, while cytidine is photochemically stable, the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form upon UV irradiation in acetonitrile (B52724) solutions. nih.gov This highlights how the altered arrangement of functional groups affects not only base pairing but also the molecule's photophysical properties.
Furthermore, the stacking of nucleobases, a crucial stabilizing force in nucleic acid duplexes, can modulate the hydrogen bonding capacity of this compound. The electrostatic interactions arising from stacking can either enhance or diminish the ability of the base to form hydrogen bonds, depending on the nature and orientation of the stacking partners. oup.com
The table below summarizes the key structural and hydrogen bonding differences between cytidine and this compound.
| Feature | Cytidine | This compound |
| Amino Group Position | 4 | 2 |
| Carbonyl Group Position | 2 | 4 |
| Major Groove H-Bond Pattern | Acceptor-Acceptor-Donor (AAD) | Donor-Donor-Acceptor (DDA) |
| Canonical Base Pairing | Guanine (3 H-bonds) | Isoguanine (3 H-bonds) |
Tautomerism of Isocytosine (B10225): Experimental and Theoretical Investigations
The nucleobase of this compound, isocytosine, exhibits a rich and complex tautomerism, which has been the subject of extensive experimental and theoretical investigation. nih.govosti.govresearchgate.net Unlike cytosine, which predominantly exists in a single tautomeric form in physiological conditions, isocytosine can exist as multiple stable tautomers. The relative stability of these tautomers is highly sensitive to the environment, including the solvent and intermolecular interactions. bibliotekanauki.pl
Theoretical studies, primarily using density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the energetic landscape of isocytosine tautomers. nih.govacs.org These calculations have consistently shown that two tautomers, the amino-oxo (N1H) and the amino-hydroxy (N3H) forms, are particularly low in energy and thus are the most likely to be populated. nih.gov The amino-hydroxy form is often predicted to be the most stable in the gas phase. researchgate.net
Experimental verification of these theoretical predictions has been achieved through various spectroscopic techniques. Matrix-isolation infrared (IR) spectroscopy, in particular, has been a powerful tool for trapping and characterizing individual tautomers at low temperatures. osti.govuc.pt These studies have confirmed the coexistence of the amino-hydroxy and amino-oxo forms and have allowed for the detailed assignment of their vibrational spectra. researchgate.net
The following table presents a summary of the most stable tautomers of isocytosine and the methods used to study them.
| Tautomer | Description | Method of Investigation | Key Findings |
| Amino-oxo (N1H) | Keto form with hydrogen on N1 | DFT, ab initio calculations, Matrix-isolation IR | One of the two most stable tautomers. nih.gov |
| Amino-hydroxy (N3H) | Enol form with hydrogen on N3 | DFT, ab initio calculations, Matrix-isolation IR | Often the most stable tautomer in the gas phase. nih.govresearchgate.net |
The existence of multiple, low-energy tautomers of isocytosine has profound consequences for its molecular interactions and base-pairing capabilities. Each tautomer presents a unique arrangement of hydrogen bond donors and acceptors, leading to different pairing possibilities.
The two most stable tautomers of isocytosine, the amino-oxo and amino-hydroxy forms, are complementary to each other and can form a dimer stabilized by three hydrogen bonds, analogous to a G-C pair. nih.govresearchgate.net This self-pairing has been observed in both the solid state and in solution. nih.gov
Furthermore, the tautomeric equilibrium of isocytosine can be shifted by intermolecular interactions with other molecules. researchgate.net A molecule with a suitable hydrogen-bonding pattern can selectively bind to and stabilize one tautomer over the others, effectively controlling the tautomeric population. researchgate.net This has been demonstrated experimentally by observing changes in NMR spectra upon the addition of a binding partner. nih.gov This principle is fundamental to the concept of an expanded genetic alphabet, where isocytosine can be paired with isoguanine. The stability of the isoC-isoG pair is comparable to the natural C-G pair. acs.org
However, the presence of different tautomers can also lead to mispairings. For instance, a rare imino-oxo tautomer of isoguanine has been suggested to be responsible for the observed stability of a C-isoG pair. acs.org Similarly, a tautomer of isoguanine is complementary to thymine (B56734), potentially leading to T-isoG mismatches during DNA replication. nih.gov
Matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy has been a cornerstone in the experimental study of isocytosine tautomerism. osti.govacs.org This technique involves trapping isocytosine molecules in an inert gas matrix (like argon or nitrogen) at very low temperatures. This isolation prevents intermolecular interactions and allows for the study of the intrinsic properties of the individual tautomers.
By combining experimental FT-IR spectra with theoretical calculations of vibrational frequencies, researchers have been able to definitively identify and characterize the different tautomers of isocytosine. researchgate.netuc.pt For example, the coexistence of the amino-hydroxy and amino-oxo forms has been confirmed, with the amino-hydroxy form being predominant in the gas phase. researchgate.net
UV irradiation of the matrix-isolated isocytosine can induce tautomerization, leading to changes in the FT-IR spectrum. researchgate.netresearchgate.net This allows for the separation of the spectral features of the different tautomers and provides insight into the photochemical pathways of tautomerization. For instance, broad-band UV irradiation has been shown to increase the population of the minor keto-amino tautomer. researchgate.net
The table below provides examples of vibrational frequencies for different tautomers of isocytosine, as determined by matrix-isolation FT-IR spectroscopy and theoretical calculations.
| Vibrational Mode | Amino-oxo Tautomer (cm⁻¹) | Amino-hydroxy Tautomer (cm⁻¹) |
| ν(C=O) | ~1720 | N/A |
| ν(O-H) | N/A | ~3570 |
| ν(N-H) symmetric | ~3430 | ~3450 |
| ν(N-H) asymmetric | ~3560 | ~3575 |
Note: These are approximate values and can vary depending on the specific experimental and computational conditions.
Conformational Dynamics and Flexibility of this compound in Solution and Duplexes
In solution, this compound, like other nucleosides, exhibits a dynamic equilibrium between different sugar puckers (typically C2'-endo and C3'-endo) and rotation around the glycosidic bond (syn and anti conformations). diva-portal.org The preferred conformation is influenced by factors such as temperature, solvent, and pH.
When incorporated into a DNA or RNA duplex, this compound can significantly impact the local and global structure. The formation of the isoC-isoG base pair, while structurally similar to the C-G pair, can introduce subtle changes in the duplex geometry. researcher.life Studies on RNA duplexes containing isoguanosine (B3425122) and this compound have provided insights into their structure and stability. acs.org
The conformational dynamics of DNA sequences containing i-motif forming sequences, which are rich in cytosine, have been studied using single-molecule FRET. vcu.edu These studies reveal that the stability and dynamics of such structures are highly dependent on the surrounding topological environment. While not directly about this compound, these findings highlight the importance of conformational flexibility in the function of cytosine-containing structures, a principle that would extend to this compound. The presence of this compound in a duplex can also affect the interactions with DNA polymerases and other enzymes, as the altered shape and hydrogen bonding pattern in the minor groove may not be optimally recognized. nih.gov
Non Canonical Base Pairing and Genetic Code Expansion
The Isocytidine-Isoguanosine (iC-iG) Base Pair: Foundational Research
The concept of expanding the genetic alphabet beyond the canonical four bases (Adenine, Guanine (B1146940), Cytosine, Thymine (B56734)/Uracil) has been a significant area of research in synthetic biology and chemistry. A key candidate for a third, non-canonical base pair is the one formed between this compound (iC) and isoguanosine (B3425122) (iG). nih.gov Foundational research into this pair was propelled by the hypothesis that alternative hydrogen bonding patterns could be accommodated within the DNA double helix structure without significant distortion. nih.gov this compound and isoguanosine are isomers of the natural bases cytosine and guanosine, respectively, where the carbonyl and amino groups are transposed. nih.gov This rearrangement allows for the formation of a stable base pair with a unique hydrogen bonding pattern, distinct from the A-T and G-C pairs. ffame.org
The initial proposal for the iC-iG pair as a potential component of a synthetic genetic system dates back to the 1960s. nih.govrsc.org However, it was later experimental work that demonstrated the viability of this pair. Studies showed that various DNA and RNA polymerases could recognize and incorporate isoguanosine opposite this compound in a template-directed manner, providing the first enzymatic proof of concept for this artificial base pair. ffame.orgsemanticscholar.orgnih.gov Specifically, enzymes like T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase were shown to successfully catalyze the formation of the iC-iG pair. ffame.orgnih.gov This enzymatic recognition was a crucial step in establishing the potential of the iC-iG pair for in vitro applications aimed at expanding the genetic code. ffame.orgnih.gov
Further structural studies on DNA duplexes containing isoguanine (B23775) paired with cytosine and isocytosine (B10225) paired with guanine have shown the formation of stable parallel-stranded DNA duplexes. nih.gov In these structures, all the base pairs, including iG:C and G:iC, adopted a reverse Watson-Crick configuration. nih.gov The structural characteristics of this parallel-stranded duplex were distinct from canonical B-DNA, featuring two grooves of similar width and depth. nih.gov This demonstrates that while the iC-iG pair can be accommodated in standard anti-parallel duplexes, it can also induce alternative DNA structures.
| Feature | iC-iG Base Pair | G-C Base Pair |
| Number of Hydrogen Bonds | 3 | 3 |
| Geometry | Watson-Crick like | Watson-Crick |
| Duplex Structure (RNA) | A-form | A-form |
| Duplex Structure (DNA) | Can induce parallel-stranded duplexes | B-form (typically) |
The thermodynamic stability of the iC-iG base pair is a critical factor for its potential use in expanded genetic systems. Studies involving UV optical melting have been conducted to measure the thermodynamic properties of RNA duplexes containing iC-iG pairs. nih.gov These studies have generally found that the replacement of G-C pairs with iC-iG pairs tends to stabilize the RNA duplex. nih.gov
The degree of stabilization provided by an iC-iG pair is dependent on the neighboring base pairs, a concept known as the nearest-neighbor model. nih.gov For instance, when the adjacent pairs are 5'-CG-3'/3'-GC-5' or 5'-GG-3'/3'-CC-5', the change in free energy (ΔG°) upon iG-iC replacement is minimal, less than 0.2 kcal/mol at 37°C. nih.gov However, for a 5'-GC-3'/3'-CG-5' nearest-neighbor context, each iC-iG replacement contributes a stabilizing free energy of 0.6 kcal/mol at 37°C. nih.gov The stacking abilities of this compound and isoguanosine as unpaired nucleotides at the end of a duplex are comparable to those of cytidine (B196190) and guanosine. nih.gov
| Nearest-Neighbor Sequence | Change in Free Energy (ΔΔG° at 37°C) per iC-iG replacement (kcal/mol) |
| 5'-CG-3'/3'-GC-5' | < 0.2 |
| 5'-GG-3'/3'-CC-5' | < 0.2 |
| 5'-GC-3'/3'-CG-5' | 0.6 |
Expanding the Genetic Alphabet: Theoretical and Practical Considerations
The successful incorporation of a third base pair like iC-iG into the genetic alphabet opens up the possibility of creating semi-synthetic organisms with an expanded genetic code. nih.gov Theoretically, the addition of new base pairs could significantly increase the information storage capacity of DNA and allow for the site-specific incorporation of novel amino acids into proteins. nih.gov The iC-iG pair, with its unique hydrogen bonding pattern, provides an orthogonal system that does not interfere with the natural A-T and G-C pairing. nih.gov
This compound plays a crucial role in the development of "Hachimoji" (Japanese for "eight letters") DNA and RNA systems. nih.govscite.ai These synthetic genetic systems are built from eight nucleotide building blocks that form four orthogonal base pairs. nih.gov In the Hachimoji system, the unnatural base pair S:B is formed between this compound (rS in RNA) and isoguanine (B). nih.govwikipedia.org This system has been shown to meet the structural requirements necessary to support Darwinian evolution, including a predictable thermodynamic stability and the ability to form a standard double helix structure. nih.govscite.ai
The functionality of Hachimoji RNA has been demonstrated through the creation of a fluorescent aptamer. nih.gov A Hachimoji variant of the spinach fluorescent RNA aptamer was designed and synthesized by transcribing a Hachimoji DNA template. researchgate.net This aptamer, containing this compound (S) and other unnatural bases, was able to fold correctly and bind to its target fluorophore, resulting in green fluorescence. researchgate.net This demonstrated that the information encoded in Hachimoji DNA, including the iC-iG pair, can be transcribed into a functional RNA molecule, expanding the potential for novel catalytic and binding functions in synthetic RNA. nih.gov
Despite the successes in modern laboratory settings, the potential role of the iC-iG pair in a primitive genetic system on early Earth is considered unlikely due to several chemical challenges. ffame.orgnih.gov One significant issue is the chemical instability of the component bases under conditions thought to be relevant for prebiotic chemistry. Derivatives of this compound have been found to undergo deamination, particularly under the alkaline conditions often used for deprotection during automated oligonucleotide synthesis. ffame.orgnih.gov
Another challenge relates to the tautomeric forms of isoguanosine. ffame.org Isoguanosine can exist in different tautomeric forms, which can lead to ambiguous base pairing. ffame.org For example, a minor tautomeric form of isoguanosine can form a base pair with thymine (or uracil), leading to misincorporation during replication. ffame.orgnih.gov This "ambivalent" nature of isoguanosine's pairing would compromise the fidelity of information transfer, a critical requirement for any genetic system. ffame.org The combination of this compound's instability and isoguanosine's tautomeric ambiguity makes it improbable that the iC-iG pair was a component of the earliest genetic information storage molecules. ffame.orgnih.gov
This compound Interactions with Natural Nucleobases
While this compound is designed to pair with isoguanosine, its potential interactions with the natural nucleobases (Adenine, Guanine, Cytosine, and Thymine/Uracil) are a critical consideration for the fidelity of an expanded genetic system. Mispairing between the unnatural and natural bases can lead to mutations and loss of genetic information.
In the context of peptide nucleic acids (PNA), a synthetic DNA mimic, 5-methylthis compound (B595430) (a derivative of this compound) has been studied for its ability to recognize base pairs in double-helical RNA. nih.govnih.gov It was found that this compound could recognize a C-G base pair with a slightly higher affinity than the natural bases, although the sequence selectivity was low. nih.govnih.gov Interestingly, this compound also showed an ability to recognize U-A inversions, suggesting it might act as a more universal base against pyrimidine (B1678525) inversions in certain contexts. nih.gov
"Reversed Watson-Crick" Pairing with Natural Guanine
The standard Watson-Crick base pair between guanine (G) and cytosine (C) is defined by a specific geometry and a trio of hydrogen bonds. In contrast, non-canonical pairings involve alternative hydrogen-bonding patterns. One such non-canonical arrangement is the "Reversed Watson-Crick" (RWC) geometry, which involves a 180° rotation of one of the bases along the axis of the glycosidic bond relative to its position in a standard Watson-Crick pair. acs.org
While this compound (iC) canonically pairs with isoguanine (iG) to form a base pair with a hydrogen-bonding pattern distinct from the natural A-T and G-C pairs, its interaction with natural guanine is a subject of interest for understanding mispairing events. ffame.org A hypothetical Reversed Watson-Crick pairing between this compound and guanine would present a unique set of hydrogen bond donors and acceptors. This configuration is generally unstable compared to the standard G-C pair. nih.gov Theoretical studies on RWC G-C pairs, which can be modeled using isocytosine-cytosine pairs due to their identical hydrogen-bonding capabilities, indicate that such structures are energetically less favorable than their standard Watson-Crick counterparts. acs.orgacs.org The formation of a stable RWC pair between guanine and cytosine often requires the involvement of minor tautomeric forms of the bases or is observed in specific structural contexts within functional RNA molecules, such as tRNAs. acs.orgnih.gov
The potential for this compound to form a transient RWC-like pair with guanine highlights the structural flexibility in DNA and RNA that can lead to non-standard conformations, which are often precursors to replication errors.
Mispairing and Fidelity Implications in Nucleic Acid Replication
The fidelity of nucleic acid replication is crucial for the stable inheritance of genetic information and relies on the high selectivity of DNA polymerases for correct Watson-Crick base pairs. neb-online.de The introduction of a non-canonical base like this compound into a DNA template presents a significant challenge to the replication machinery, with profound implications for fidelity.
The primary mechanism underlying the mispairing of this compound is tautomerism. nih.gov Nucleobases can exist in rare tautomeric forms (e.g., imino instead of amino) where the positions of protons are shifted, altering the hydrogen-bonding pattern. oxfordreference.comyoutube.com this compound has known stable tautomers, and the transient formation of a rare tautomer can allow it to form a geometrically viable, albeit incorrect, base pair with a natural DNA base. nih.gov This structural mimicry can deceive the DNA polymerase, leading to the insertion of an incorrect nucleotide into the newly synthesized strand. youtube.com
Research has shown that the related non-canonical base, isoguanine, can exist in tautomeric forms that lead to mispairing with thymine or uracil (B121893). ffame.org When present in a template, isoguanine can direct certain DNA polymerases, such as the Klenow fragment, to incorporate not only its canonical partner isocytosine but also thymine. nih.gov This demonstrates how non-canonical bases can disrupt the fidelity of replication by creating ambiguity for the polymerase.
The fidelity of a DNA polymerase is a measure of its ability to prevent such errors. neb.com This is achieved through two main checkpoints: initial nucleotide selection and proofreading. neb-online.de High-fidelity polymerases have a highly selective active site that preferentially binds the correct nucleotide. neb.com If an incorrect nucleotide is incorporated, many polymerases possess a 3’→5’ exonuclease (proofreading) activity that can remove the mismatched base. neb-online.de However, the efficiency of both selection and proofreading can be compromised when encountering a non-canonical base like this compound. The polymerase may be less efficient at discriminating against the incorrect pairing, and the resulting mismatch may not be an optimal substrate for the exonuclease domain. nih.gov
If a mismatch involving this compound is not corrected by the polymerase's proofreading activity, it may be recognized by the cell's mismatch repair (MMR) system post-replication. youtube.comyoutube.com However, if the repair systems fail, the misincorporated base will become a permanent mutation in the subsequent round of DNA replication. youtube.com
The table below summarizes the incorporation preferences directed by the non-canonical base isoguanine (the pairing partner of this compound) when replicated by different polymerases, illustrating the potential for reduced fidelity.
| Polymerase | Template Base | Incorporated Base(s) |
| Klenow fragment | Isoguanine | This compound, Thymine |
| T7 RNA Polymerase | Isoguanine | Uracil |
| AMV Reverse Transcriptase | Isoguanine | This compound |
| T4 DNA Polymerase | Isoguanine | No incorporation |
This data, derived from studies on isoguanine, illustrates how non-canonical bases can lead to differential and promiscuous incorporation by various polymerases, thereby impacting replication fidelity. nih.gov
Isocytidine in Nucleic Acid Synthesis and Engineering
Incorporation into DNA and RNA by Polymerases
The enzymatic incorporation of isocytidine into a growing nucleic acid chain is a critical step for its use in biological systems. This process is mediated by DNA and RNA polymerases, which must recognize the incoming this compound triphosphate and catalyze the formation of a phosphodiester bond.
Several DNA and RNA polymerases have been shown to recognize and incorporate nucleotides to form a base pair between this compound (iso-C) and isoguanosine (B3425122) (iso-G). Studies have demonstrated that T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I are all capable of catalyzing the template-directed formation of an iso-G:iso-C base pair. nih.gov This indicates that the active sites of these polymerases can accommodate the geometry of this non-canonical base pair.
It is noteworthy that not all polymerases exhibit the same proficiency in recognizing the iso-C:iso-G pair. For instance, T4 DNA polymerase has been reported to not incorporate iso-G opposite iso-C in a template, highlighting the specificity of different polymerases. nih.gov
| Polymerase | Recognition of iso-C in Template | Incorporation of iso-GTP |
|---|---|---|
| T7 RNA Polymerase | Yes | Yes |
| AMV Reverse Transcriptase | Yes | Yes |
| Klenow Fragment (DNA Pol I) | Yes | Yes |
| T4 DNA Polymerase | No | No |
Detailed kinetic studies on the incorporation of this compound triphosphate by various polymerases are not extensively documented in publicly available literature. However, qualitative assessments suggest that the efficiency can be lower than that of the natural nucleotides. The fidelity of incorporation refers to the accuracy with which the correct nucleotide is inserted opposite a template base. The unique hydrogen bonding pattern of the iso-C:iso-G pair is the primary determinant of fidelity. Misincorporation can occur, for instance, when isoguanosine in the template directs the incorporation of T or U, which is thought to happen through pairing with a minor tautomeric form of iso-G. nih.gov Similarly, the fidelity of this compound incorporation would depend on the polymerase's ability to discriminate against the natural nucleotides.
The fidelity of mRNA synthesis is crucial for producing functional therapeutic proteins, and T7 RNA polymerase is known to have sufficiently high fidelity for this purpose. neb.com The development of novel RNA polymerases with enhanced fidelity for modified nucleotides is an active area of research. neb.com
Several challenges are associated with the polymerase-mediated replication of nucleic acids containing this compound analogues. One significant issue is the chemical instability of this compound derivatives, which can undergo deamination under the alkaline conditions often used for deprotection during automated oligonucleotide synthesis. nih.gov This chemical modification would alter the base-pairing properties and lead to mutations.
Another challenge arises from the tautomeric properties of isoguanosine, the pairing partner of this compound. Isoguanosine can exist in a minor enol tautomer that is complementary to thymine (B56734) or uracil (B121893), leading to misincorporation. nih.gov When the Klenow fragment is the catalyst, isoguanine (B23775) in a template can direct the incorporation of both this compound and thymidine. nih.gov With T7 RNA polymerase, it directs the incorporation of uridine (B1682114). nih.gov These tautomeric ambiguities compromise the fidelity of replication.
Applications in Genetic Engineering and Mutagenesis Studies
The unique properties of this compound have been explored for various applications in genetic engineering and for studying mutagenesis.
Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence. PCR-based methods are commonly employed for this purpose, where primers containing the desired mutation are used to amplify a plasmid. bitesizebio.comneb.comnih.govaddgene.org In principle, oligonucleotides containing this compound could be used as primers in PCR to introduce specific mutations. By pairing with a natural base, albeit with lower efficiency and fidelity, or by being used in conjunction with a template containing isoguanosine, specific sequence alterations could be engineered.
However, the practical application of this compound in routine PCR-based mutagenesis for constructing specific mutation sequences is not well-documented. The potential for mispairing and the lower efficiency compared to standard methods may limit its widespread use for this specific application. More common methods involve using primers with mismatches to the template sequence to introduce substitutions, insertions, or deletions. bitesizebio.comidtdna.com
The methylated analogue, 2'-deoxy-5-methyl-isocytidine triphosphate, serves as a valuable tool in the study of DNA methylation and its impact on gene regulation and chromatin structure. DNA methylation, primarily occurring at the 5-position of cytosine in CpG dinucleotides, is a key epigenetic modification. By incorporating 2'-deoxy-5-methyl-isocytidine into DNA sequences, researchers can investigate the effects of methylation on various cellular processes.
This modified nucleotide is utilized in several key research areas:
DNA Sequencing: It is employed in high-resolution DNA sequencing techniques to map methylation patterns across genomes. The incorporation of this analogue allows for more precise detection of methylation sites, providing insights into epigenetic control.
DNA-Protein Binding Studies: Researchers use 2'-deoxy-5-methyl-isocytidine triphosphate to study how DNA methylation affects the binding of proteins such as transcription factors and chromatin remodelers. By synthesizing DNA containing this modified base, the influence of methylation on these interactions can be dissected.
Mutagenesis Investigations: In the context of mutagenesis, this compound can be used to understand the role of DNA methylation in DNA repair and the generation of mutations.
The synthesis of DNA containing 2'-deoxy-5-methyl-isocytidine can be achieved through in vitro DNA synthesis or during PCR.
| Application Area | Specific Use |
|---|---|
| DNA Sequencing | Mapping of genomic methylation patterns. |
| DNA-Protein Binding Studies | Investigating the effect of methylation on protein-DNA interactions. |
| Mutagenesis Investigations | Studying the role of methylation in DNA repair and mutation. |
Integration into Synthetic Nucleic Acid Architectures
This compound and its parent nucleobase, isocytosine (B10225), serve as valuable components in the design and construction of novel nucleic acid structures. Their unique hydrogen bonding capabilities, distinct from canonical nucleobases, allow for their integration into various synthetic nucleic acid architectures, including peptide nucleic acids and other alternative genetic polymers. This integration facilitates the development of molecules with tailored recognition properties and expanded functional potential.
Peptide Nucleic Acids (PNAs) Incorporating this compound Nucleobase Analogues
Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure of DNA and RNA. wikipedia.orguea.ac.uk Instead of a sugar-phosphate backbone, PNA features a repeating N-(2-aminoethyl)-glycine peptide-like backbone to which nucleobases are attached. wikipedia.orggyrosproteintechnologies.com This neutral backbone eliminates the electrostatic repulsion found in natural nucleic acids, leading to stronger and more specific binding to complementary DNA and RNA sequences. wikipedia.orguea.ac.uk PNAs are also highly stable and resistant to degradation by nucleases and proteases. wikipedia.org
Researchers have synthesized PNAs incorporating analogues of this compound to explore novel recognition capabilities, particularly for targeting structured RNA. In one study, a PNA was synthesized containing the this compound analogue 5-methylthis compound (B595430). nih.gov The synthesis of the corresponding PNA monomer involved protecting 5-methylisocytosine with a Boc group, followed by alkylation and cleavage of an ethyl ester to produce the carboxylic acid necessary for solid-phase peptide synthesis. nih.gov This modified monomer was then incorporated into a PNA oligomer, creating a tool to investigate specific molecular recognition events. nih.gov
Sequence-Selective Recognition of Double Helical RNA with this compound-Modified PNAs
The unique structure of the RNA major groove presents a challenge for molecular recognition compared to DNA. nih.gov this compound-modified PNAs have been developed to target specific sequences within double-helical RNA (dsRNA) through triple helix formation. nih.gov The strategy involves the PNA strand binding in the major groove of the dsRNA, using Hoogsteen-type hydrogen bonds to recognize the underlying Watson-Crick base pairs. nih.gov
| RNA Hairpin Target | Interacting Base Pair | Binding Affinity (Ka, 105 M-1) | Binding Enthalpy (ΔH, kcal/mol) |
|---|---|---|---|
| HRP1 | G-C | 2.4 | -17.5 |
| HRP2 | A-U | 2.6 | -17.9 |
| HRP3 | C-G (Matched) | 3.3 | -17.6 |
| HRP4 | U-A | 2.6 | -18.0 |
Development of Alternative Nucleic Acids Bearing Isocytosine Components
The development of alternative nucleic acids aims to expand the chemical diversity and functionality of genetic molecules beyond DNA and RNA. nih.gov A key strategy in this field is the creation of non-standard nucleobase pairs that can be enzymatically processed. nih.gov The base pair formed between isocytosine (iso-C) and isoguanine (iso-G) is a prominent example. This pair is geometrically analogous to a standard Watson-Crick pair but utilizes a different hydrogen bonding pattern. ffame.org
The enzymatic recognition of this synthetic base pair has been demonstrated, showing that polymerases can incorporate this compound and isoguanosine into a growing nucleic acid chain. ffame.org Studies have shown that enzymes like T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can successfully incorporate isoguanosine triphosphate opposite an this compound residue in a template strand. ffame.org However, challenges remain, including the chemical instability of this compound derivatives, which can undergo deamination during standard oligonucleotide synthesis, and the tendency of isoguanine to exist in different tautomeric forms, which can lead to mispairing with thymine or uracil. ffame.org
Isocytosine has also been successfully integrated into a fully functional, synthetic genetic system known as "hachimoji" RNA. This system expands the genetic alphabet from four to eight letters by including four synthetic nucleobases. In hachimoji RNA, isocytosine (abbreviated as S) pairs specifically with isoguanine (B), contributing to a stable and replicable information storage system. wikipedia.orgwikipedia.org The development of such alternative nucleic acids containing isocytosine components opens new avenues in synthetic biology and the study of the fundamental principles of genetic information storage. nih.govnih.gov
| Polymerase | Template Base | Incorporated Base | Result |
|---|---|---|---|
| Klenow Fragment | iso-C | iso-G | Successful Incorporation |
| AMV Reverse Transcriptase | iso-C | iso-G | Successful Incorporation |
| T7 RNA Polymerase | iso-C | iso-G | Successful Incorporation |
| T4 DNA Polymerase | iso-C | iso-G | No Incorporation |
| Klenow Fragment | iso-G | iso-C and T | Incorporation of both, suggesting tautomeric forms of iso-G |
| T7 RNA Polymerase | iso-G | U | Incorporation of U, suggesting tautomeric forms of iso-G |
| Compound Name |
|---|
| This compound |
| 5-methylthis compound |
| Isoguanine |
| Peptide Nucleic Acid (PNA) |
| Isocytosine |
| 5-methylisocytosine |
| Isoguanosine |
| Thymine |
| Uracil |
Enzymatic Interactions and Metabolic Pathways of Isocytidine
Isocytidine Metabolism in Biological Systems
This compound, a structural isomer of cytidine (B196190), undergoes specific metabolic transformations in certain biological systems. Its metabolic fate is largely dictated by the enzymatic machinery present within the organism, leading to its conversion into other pyrimidine (B1678525) analogues that can subsequently enter central metabolic pathways.
In the bacterium Escherichia coli, both intact cells and cell-free extracts have been shown to metabolize this compound. nih.govnih.gov The primary metabolic route involves the conversion of this compound into its constituent base, isocytosine (B10225), and subsequently into uracil (B121893). nih.govnih.gov Studies using radiolabeled 5-[³H]this compound demonstrated that the label is incorporated into the RNA and DNA of growing bacteria. nih.govnih.gov The radioactivity was predominantly found in uridylic, cytidylic, and 2'-deoxythymidylic acids. nih.govnih.gov This indicates that this compound is not incorporated into nucleic acids intact; instead, it is catabolized to uracil, which then enters the cell's nucleotide synthesis pathways. The rate of incorporation of the radiolabel from this compound into nucleic acids is approximately 1.4% of that observed for cytidine under similar conditions. nih.govnih.gov
The conversion of this compound to uracil in organisms like E. coli represents a direct interaction with pyrimidine salvage pathways. nih.govwikipedia.org These pathways are crucial for recycling nucleobases and nucleosides formed during the degradation of RNA and DNA. wikipedia.org Once uracil is produced from the breakdown of this compound, it can be utilized by the salvage pathway to synthesize nucleotides. nih.govwikipedia.org For instance, uracil can be converted to uridine (B1682114) monophosphate (UMP) by uracil phosphoribosyltransferase (UPRT). nih.gov From UMP, a series of phosphorylation steps can produce uridine triphosphate (UTP), a precursor for RNA synthesis. wikipedia.orgnih.gov It is noteworthy that the metabolic conversion of this compound in E. coli does not appear to involve the enzymes uridine phosphorylase or cytidine deaminase, which are common components of pyrimidine salvage. nih.govnih.gov This suggests a distinct initial processing of this compound before its products merge with the conventional salvage routes.
Interactions with Nucleotide Metabolism Enzymes
The metabolism of this compound involves enzymes that process nucleosides, primarily nucleoside phosphorylases and kinases, which are central to the salvage pathways of nucleotide synthesis. nih.govstudysmarter.co.uk
Nucleoside phosphorylases are enzymes that cleave nucleosides into the constituent base and a sugar-phosphate. jourdainlab.org In the context of this compound metabolism in Escherichia coli, studies have shown that the compound is converted into isocytosine and uracil. nih.govnih.gov Interestingly, research indicates that uridine phosphorylase does not appear to be involved in this metabolic conversion. nih.govnih.gov
Nucleoside kinases are responsible for phosphorylating nucleosides to form nucleotides, a critical step for their incorporation into nucleic acids or for their role in cellular metabolism. nih.gov The phosphorylation of this compound and its analogues has been a subject of study, revealing specificity among different kinases. For instance, when comparing Drosophila melanogaster deoxynucleoside kinase (dNK) and Homo sapiens deoxycytidine kinase (dCK), it was found that dNK is more efficient at phosphorylating both ribo- and 2′-deoxynucleosides that contain the isocytosine base. mdpi.com This highlights the differential substrate specificity of kinases, which is a key factor in the metabolic activation of nucleoside analogues. mdpi.com
Isocytosine and Its Analogues as Enzyme Inhibitors
The isocytosine structure has proven to be a versatile scaffold for the development of potent inhibitors against a variety of enzymes. These analogues have been synthesized and evaluated for their ability to interfere with essential biological pathways.
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an important target for antibacterial agents. ptbioch.edu.plnih.gov A variety of 5,6-disubstituted isocytosine derivatives have been assessed as inhibitors of DHPS from Escherichia coli. nih.gov Specifically, a series of 6-(alkylamino)-5-nitrosoisocytosines demonstrated in vitro potency that was equivalent or superior to some therapeutically used sulfonamide inhibitors. nih.gov
Kinetic analyses revealed that these nitrosoisocytosine inhibitors act by competing with the pteridine (B1203161) substrate of the enzyme, unlike sulfonamide drugs which compete at the p-aminobenzoic acid (PABA) binding site. nih.gov
Table 1: Inhibition of E. coli Dihydropteroate Synthase by Isocytosine Analogues
| Compound | IC₅₀ (µM) |
|---|---|
| 6-(methylamino)-5-nitrosoisocytosine | 1.6 |
| 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine | 1.4 |
| 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines (15 analogues) | 0.6 - 18 |
Data sourced from multiple studies. jourdainlab.orgnih.gov
Despite their potent enzymatic inhibition, these 5-nitrosoisocytosine compounds did not show significant antibacterial activity, which may be due to poor transport across the bacterial cell wall or rapid metabolic inactivation. jourdainlab.orgnih.gov
Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid; its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govaging-us.com Virtual screening and subsequent in vitro testing identified the isocytosine scaffold as a novel inhibitor of xanthine oxidase. nih.gov The isocytosine structure effectively maintains crucial hydrogen bonding and pi-stacking interactions within the enzyme's binding pocket. nih.gov Structure-guided design and optimization led to a significant, 470-fold improvement in inhibitory potency (IC₅₀) for this class of compounds. nih.gov While the most potent compounds showed good in vivo activity when administered intraperitoneally, they were not active via the oral route, suggesting that future work could focus on improving oral bioavailability. nih.gov
Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. mdpi.com The isocytosine structure has been utilized as a "warhead" in a fragment-based strategy to develop potent BACE1 inhibitors. mdpi.com This approach involves optimizing the hydrophobic portions of the molecules to achieve a conformation that is complementary to the hydrophobic pockets within the active site of the enzyme. mdpi.com This research has led to the development of numerous isocytosine derivatives with promising in vitro inhibitory activity against BACE1, with some compounds reaching sub-micromolar IC₅₀ values. mdpi.com Docking simulations have been employed to understand the binding modes of these compounds within the enzyme's active site. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for optimizing lead compounds into potent drugs.
For the dihydropteroate synthase inhibitors , SAR studies showed that the enzyme surface has a low tolerance for steric bulk around the 6-amino function of the isocytosine ring. nih.gov However, this steric hindrance could be counteracted by positive allosteric interactions from certain substituents. For example, attaching a phenyl ring at the end of a 6-(omega-phenylalkyl)amino substituent could restore or enhance inhibitory activity, as seen with 6-[(7-phenylheptyl)amino]-5-nitrosoisocytosine (IC₅₀ = 1.4 µM), which is as effective as the much smaller 6-methylamino analogue (IC₅₀ = 1.6 µM). nih.gov Further studies on 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosine analogues showed a 30-fold range in potency based on substitutions on the aryl ring, though no direct correlation with electronic or hydrophobic properties was found. jourdainlab.org
In the development of xanthine oxidase inhibitors , SAR studies were instrumental in achieving a 470-fold improvement in IC₅₀ values. nih.gov These studies, guided by the molecular structure of the enzyme's active site, allowed for systematic modifications of the isocytosine scaffold to enhance binding and inhibitory activity. nih.gov
For BACE1 inhibitors , SAR has focused on a fragment growing strategy. mdpi.com The core principle is to optimize the hydrophobic sections of the isocytosine derivatives to create a conformationally restrained scaffold that fits snugly into the hydrophobic pockets of the BACE1 active site. mdpi.com This approach has successfully generated a series of compounds with potent, sub-micromolar inhibitory activity. mdpi.com
Isocytidine Derivatives and Analogues in Research
Deoxyisocytidine and Methylated Derivatives
Deoxythis compound and its methylated forms are significant in the field of epigenetics. The methylation of cytosine (and its isomers) is a crucial epigenetic mark that influences gene expression and chromatin structure. mdpi.com The study of these processes often requires the synthesis of oligonucleotides containing methylated bases at specific positions. researchgate.net 5-Methyl-2'-deoxycytidine (mC), a derivative of deoxycytidine, is one such analogue. Its incorporation into DNA sequences allows for detailed investigation into the effects of methylation on DNA stability and protein-DNA interactions. mdpi.com For instance, studies on G-quadruplexes have shown that introducing a single 5-methyl-2'-deoxycytidine can enhance the thermal stability of these structures without altering their fundamental topology. mdpi.com
In the context of DNA methylation research, 2'-Deoxy-5-methyl-Isocytidine Triphosphate serves as a crucial building block for the enzymatic synthesis of DNA strands containing methylated cytosine residues. While much of the literature discusses the effects of the incorporated nucleoside, 5-methyldeoxycytidine, the triphosphate form is the active substrate used by DNA polymerases during techniques like PCR and primer extension assays. nih.govnih.gov The presence of 5-methylcytosine in DNA is a primary epigenetic signal that can regulate gene expression. nih.gov Studies have shown that DNA damage and subsequent excision repair can lead to the incorporation of deoxycytidine, which is then slowly and sometimes incompletely methylated. nih.gov Using d5mC-TP allows researchers to create fully methylated DNA sequences from the outset, providing a precise tool to study how this modification influences DNA structure, protein binding, and gene regulation. This approach is fundamental in dissecting the mechanisms of both maintenance and de novo methylation. nih.gov The analogue 5-aza-2'-deoxycytidine, a well-known DNA methylation inhibitor, is used in its triphosphate form by the cell to become incorporated into DNA, where it traps DNA methyltransferases, leading to genome-wide DNA damage and cytotoxicity. nih.govresearchgate.net
Pseudothis compound (B1195454) and its Analogues
Pseudothis compound (ΨC) is a synthetic C-nucleoside analogue of cytidine (B196190) that has garnered significant attention for its ability to form stable base triplets in DNA structures at neutral pH. researchgate.net Unlike the natural protonated cytidine (C+), which is required for Hoogsteen hydrogen bonding to a guanine-cytosine (G-C) pair but is only stable at acidic pH, pseudothis compound can mimic this protonated state under physiological conditions. researchgate.netnih.gov This property makes it an invaluable tool for applications involving triplex-forming oligonucleotides (TFOs), which can be used to target and regulate specific genes. researchgate.net
The biochemical importance of pseudothis compound lies in its ability to act as a neutral analogue of protonated cytidine. nih.govnih.gov It exists in at least two tautomeric forms, with one form presenting the same set of hydrogen bond donors and acceptors as protonated cytidine. researchgate.net This allows it to form a stable Hoogsteen base pair with guanine (B1146940) in a DNA duplex (ΨC•G-C), a critical interaction for the formation of parallel DNA triplexes. researchgate.net This mimicry is crucial for the development of TFOs that are active under physiological conditions. nih.gov Furthermore, pseudothis compound has been incorporated into other non-canonical DNA structures, such as i-motifs. Research indicates that neutral pseudothis compound:cytidine (psC:C) base pairs can stabilize i-motifs at neutral pH, particularly when located at the ends of the structure, highlighting its role in stabilizing nucleic acid conformations. nih.gov
Development and Evaluation of Other Chemically Modified this compound Analogues
The development of novel nucleoside analogues is a cornerstone of therapeutic and diagnostic research. digitellinc.com Beyond methylation and C-glycoside formation, a wide range of chemical modifications are explored to enhance properties like nuclease resistance, binding affinity, and cellular uptake. nih.govnih.gov One area of development involves attaching different functional groups to the nucleobase. For example, derivatives of cytidine bearing a 5-(N-substituted-carboxamide) functional group have been synthesized. nih.gov These modifications are designed to introduce new functionalities for applications such as aptamer discovery through the SELEX (Systematic Evolution of Ligands by EXponential enrichment) process. nih.gov
The synthesis of modified nucleosides presents challenges, as many functional groups require protection and deprotection steps, which can complicate the process and lower yields. mdpi.com A key goal in synthetic methodology is to develop reactions that tolerate a wide range of functional groups, thereby streamlining the synthesis. An example of this is the use of a mild, palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine to create 5-carboxamide derivatives. nih.gov This reaction's success without the need to protect other reactive groups on the nucleoside demonstrates significant functional group tolerance. An alternative approach to circumvent the complexities of chemical synthesis is the use of enzymatic methods. Nucleoside kinases, for example, can phosphorylate a wide variety of nucleoside analogues with modifications on the base or the sugar, often without the need for protecting groups, offering a more direct route to the desired modified nucleotides. mdpi.com
Advanced Analytical and Computational Methodologies in Isocytidine Research
Spectroscopic Techniques for Isocytidine Characterization
Spectroscopic methods are fundamental in the analysis of this compound, providing detailed insights into its chemical structure, metabolic fate, and intermolecular interactions. iipseries.orgscispace.com
Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) and capillary electrophoresis (CE) are powerful tools for the metabolic analysis of nucleosides like this compound. researchgate.netnih.govyoutube.com These techniques allow for the separation and identification of this compound and its metabolites from complex biological matrices such as urine. nih.govnih.gov In the context of metabolic studies, LC-MS can simultaneously detect and quantify various cytidine (B196190) modifications, a capability that can be extended to track the metabolic fate of this compound. nih.gov The use of different chromatography modalities, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), enables the separation of a wide range of metabolites with varying polarities. youtube.com
Capillary electrophoresis, on the other hand, separates molecules based on their charge and size, offering a complementary method for analyzing charged metabolites. nih.govmedscape.com CE coupled with a diode-array detector can be used to identify metabolites in urine samples with minimal pretreatment. nih.gov For enhanced sensitivity and specific isotopic analysis, CE can be coupled with multicollector inductively coupled plasma mass spectrometry (CE/MC-ICP-MS). nih.gov
Table 1: Chromatographic and Electrophoretic Techniques in Nucleoside Analysis
| Technique | Principle | Application in this compound Research |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a stationary and a mobile phase, followed by mass-based detection. youtube.com | Identification and quantification of this compound and its metabolites in biological samples. researchgate.netnih.gov |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. medscape.com | Analysis of charged this compound metabolites in biological fluids. nih.gov |
Matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy is a high-resolution technique used to study the vibrational properties of molecules in an inert matrix at low temperatures. nih.govnih.gov This method is particularly valuable for investigating the hydrogen bonding interactions and tautomeric equilibrium of this compound. By isolating individual molecules in a solid, inert gas matrix (like argon), intermolecular interactions are minimized, allowing for the detailed study of the intrinsic properties of the molecule and its complexes. acs.orgacs.orgnih.gov
Studies on molecules that model isocytosine (B10225) tautomers have demonstrated the utility of this technique in observing water-induced tautomeric shifts. acs.orgjst.go.jp For example, in an argon matrix, certain model compounds exist predominantly in one tautomeric form, but the addition of water can shift the equilibrium towards another form. acs.org This is crucial for understanding how the environment influences the tautomeric state of this compound, which in turn affects its base-pairing properties. The combination of experimental FT-IR data with ab initio calculations provides a powerful approach to interpret the vibrational spectra and predict the stability of different hydrogen-bonded complexes and tautomers. acs.orgosti.govacs.org
Table 2: Key Findings from Matrix-Isolation FT-IR Studies of Isocytosine Analogs
| Studied System | Key Finding | Significance for this compound |
| 2-Hydroxypyrimidine + Water in Argon Matrix | Observation of a water-induced tautomeric shift towards the oxo form. acs.org | Suggests that the tautomeric equilibrium of this compound can be influenced by its local environment, such as the presence of water molecules. |
| 4-Aminopyridine + Water in Argon Matrix | Identification of multiple stable hydrogen-bonded complexes with water. osti.gov | Provides insights into the specific hydrogen bonding sites of this compound and their relative energies. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. jchps.comresearchgate.netslideshare.net ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. libretexts.orgbu.ac.bd The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the determination of the molecular structure. libretexts.orgcore.ac.uk
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for sequencing oligonucleotides containing this modified base. nih.govscripps.edu Common ionization techniques used for nucleoside analysis include electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). nih.govyoutube.com
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like nucleosides and can be easily coupled with liquid chromatography (LC-MS). uab.edu It typically produces multiply charged ions, which can be advantageous for analyzing larger molecules. MALDI is another soft ionization technique that is particularly useful for analyzing complex mixtures and larger biomolecules. youtube.com Tandem mass spectrometry (MS/MS) can be used to fragment the this compound ion, providing valuable structural information and aiding in its identification within complex mixtures. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its metabolites. nih.gov
Table 3: Common Mass Spectrometry Ionization Techniques for this compound Analysis
| Ionization Technique | Principle | Advantages for this compound Analysis |
| Electrospray Ionization (ESI) | A soft ionization technique where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. youtube.com | Suitable for polar molecules, easily coupled with LC, and can produce multiply charged ions. nih.govuab.edu |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser light, leading to the desorption and ionization of the analyte. youtube.com | Tolerant of complex mixtures and suitable for a wide range of molecular weights. scripps.edu |
X-ray Crystallography for Structural Biology
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including nucleic acids containing modified bases like this compound.
One of the primary interests in this compound is its ability to form non-canonical base pairs, particularly with isoguanosine (B3425122). nih.gov X-ray crystallography can provide definitive, high-resolution structural information on how this compound engages in such alternative base-pairing schemes within a DNA or RNA duplex. wikipedia.orgwikimedia.orgwikiwand.com By analyzing the electron density maps generated from the diffraction of X-rays by a crystal of the nucleic acid, the precise geometry of the this compound-containing base pair, including hydrogen bond lengths and angles, can be determined. nih.gov
This information is critical for resolving any structural ambiguities and understanding the steric and electronic factors that govern the formation and stability of these non-canonical pairs. nih.gov The detailed structural insights obtained from X-ray crystallography are essential for the rational design of synthetic genetic systems and for understanding the potential biological implications of such alternative base pairs. wikimedia.org
Elucidating Enzyme-Substrate Interactions (e.g., Isocytosine Deaminase Crystal Structures)
X-ray crystallography has been instrumental in revealing the precise three-dimensional architecture of enzymes that process isocytosine and its derivatives, offering a static yet detailed snapshot of enzyme-substrate interactions. Structural studies on isocytosine-specific deaminases (ICDs) have uncovered the key features responsible for their substrate specificity and catalytic activity.
Notably, the crystal structures of the isocytosine-specific deaminase VCZ have been determined in both its apo form and in complex with the product 5-fluorouracil (B62378) (5-FU), which results from the deamination of the prodrug 5-fluoroisocytosine (5-FIC). nih.govnih.gov These studies identified a conserved Zn²+ binding site essential for catalysis and highlighted critical amino acid residues involved in substrate binding. nih.govnih.gov The active site accommodates the substrate through a combination of hydrophilic and hydrophobic interactions. In the VCZ-5-FU complex, residues such as Trp90, Leu91, Tyr130, and His234 create a hydrophobic environment for the nucleobase. nih.gov Analysis of the apo-VCZ and its complex with 5-FU revealed significant substrate-induced conformational changes in the substrate entry channel, which are crucial for substrate entry and product release. nih.govnih.gov
Similarly, the crystal structure of another isocytosine deaminase, URA4, has been determined, providing further understanding of the enzyme class. mdpi.comacs.org Through analysis of the URA4 structure, researchers have been able to create targeted point mutations in the active site to probe the function of specific residues. mdpi.comacs.org For instance, mutating a key glutamic acid residue (E246) to aspartic acid was shown to increase the distance to the substrate, resulting in a loss of catalytic activity, confirming its vital role in the catalytic mechanism. wwu.edu These structural and mutational studies are foundational for understanding the enzyme's mechanism and for guiding protein engineering efforts. mdpi.comwwu.edu
Key Structural Features of Isocytosine Deaminases
| Enzyme | PDB Code (Example) | Key Active Site Features | Function of Key Residues | Observed Conformational Changes |
|---|---|---|---|---|
| VCZ | N/A in results | Zn²+ binding site, Hydrophobic pocket | Divalent ion chelation, Substrate binding (Trp90, Leu91, Tyr130), Catalysis | Substrate-induced changes in the entry channel upon ligand binding. nih.gov |
| URA4 | N/A in results | Active site pocket with key catalytic residues | Substrate binding and catalysis (E246 is critical for proton transfer). wwu.edu | Mutations induce local conformational changes affecting substrate binding. wwu.edu |
Computational and Theoretical Modeling of this compound Systems
Complementing experimental techniques, computational modeling offers a dynamic and energetic perspective on this compound systems. These theoretical approaches allow for the investigation of properties that are often difficult to capture experimentally, such as transition states, electronic distributions, and the precise energetics of molecular interactions.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide fundamental insights into the electronic structure of molecules. These calculations are used to determine a range of properties, including molecular geometries, charge distributions, and the energies of interaction between molecules.
In the context of this compound, these methods have been applied to study the formation of non-canonical base pairs. For example, ab initio studies on reverse Watson-Crick isocytosine-cytosine (RWC iCC) base pairs have been performed to understand their stability and geometry. nih.gov Using methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G*, researchers have calculated the interaction energies and found that while these pairs are less stable than the standard Watson-Crick pair, they are more stable than other proposed models. nih.gov DFT calculations, often using functionals like B3LYP, have also been employed to investigate proton transfer within isocytosine-containing base pairs, providing data on activation energies and reaction enthalpies. acs.org
Calculated Interaction Energies for Isocytosine-Containing Base Pairs
| Base Pair | Method | Basis Set | Calculated Property | Finding |
|---|---|---|---|---|
| Reverse Watson-Crick Isocytosine-Cytosine | HF, MP2 | 6-31G* | Interaction Energy | Less stable than standard Watson-Crick GC pair by ~9 kcal/mol in the gas phase. nih.gov |
| Isoguanine-Isocytosine (anion radical) | DFT (B3LYP) | 6-31+G(D) | Proton Transfer Free Energy | Large favorable free energy change (-7 kcal/mol) with no activation barrier. acs.org |
| Isoguanine-Isocytosine | TD-DFT (B3LYP) | aug-cc-pVDZ | Excited-State Proton Transfer | UV irradiation can induce tautomeric conversion via proton transfer. nih.gov |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions.
This methodology has been applied to isocytosine analogs to explore their potential as enzyme inhibitors. nih.gov In one study, flexible docking simulations were performed on a series of isocytosine analogs targeting the enzyme xanthine (B1682287) oxidase. nih.gov Using scoring functions like GoldScore, the binding free energies of the analogs were calculated, and their binding modes within the enzyme's active site were analyzed. nih.gov Such studies provide crucial insights into the pharmacophoric requirements for inhibition, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for potent binding. This information is invaluable for the structure-based design and optimization of new, more effective inhibitors. nih.gov
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational flexibility and the dynamics of protein-ligand interactions that are not apparent from static crystal structures.
In the study of isocytosine deaminase VCZ, it has been suggested that MD simulations would be extremely useful for screening beneficial mutations. nih.gov By simulating the dynamic behavior of the enzyme, researchers can predict how specific mutations might affect the protein's structure, function, and catalytic activity, thereby guiding the engineering of more efficient enzymes for therapeutic applications like gene-directed enzyme prodrug therapy (GDEPT). nih.gov Furthermore, advanced simulation techniques like path integral molecular dynamics (PIMD) have been combined with DFT calculations to investigate nuclear quantum effects on proton transfer in hydrogen-bonded dimers of isocytosine tautomers, linking computational predictions to experimental NMR data. rsc.org Nonadiabatic dynamics simulations have also been used to explore the photoinduced processes of keto-isocytosine, estimating excited-state lifetimes and identifying the conical intersections involved in its nonadiabatic decay. researchgate.net
The existence of multiple tautomeric forms is a key feature of isocytosine, and computational chemistry is a primary tool for studying their relative stabilities and the kinetics of their interconversion. Tautomerism can significantly impact base-pairing properties and is thus of great biological interest.
DFT calculations have been extensively used to study the tautomers of isocytosine and the proton transfer reactions that connect them. mdpi.comresearchgate.net These studies compare the relative energies and Gibbs free energies of different isomers, such as the canonical amino-oxo form and the "rare" amino-hydroxy form. mdpi.comnih.gov Calculations have explored the energy barriers for both intramolecular and intermolecular proton transfers, revealing how factors like hydration and UV irradiation can influence the tautomeric equilibrium. researchgate.netnih.gov For instance, the excited-state proton transfer (ESPT) in the isoguanine-isocytosine base pair has been modeled using Time-Dependent DFT (TD-DFT), clarifying the mechanism of this photo-induced tautomerization. nih.gov These computational predictions provide a detailed energetic landscape of isocytosine tautomerism, explaining its chemical behavior and potential biological implications. mdpi.com
Computational Predictions of Isocytosine Tautomerism and Proton Affinity
| Property | Method | Finding | Significance |
|---|---|---|---|
| Relative Tautomer Stability | DFT (B3LYP/aug-cc-pVDZ) | Calculates relative Gibbs free energies (ΔG) of various neutral and ionic tautomers. mdpi.com | Determines the predominant forms of isocytosine under different conditions. |
| Proton Affinity | DFT | Macroscopic proton affinities for isocytosine are similar to cytosine (e.g., 224 vs 228 kcal/mol for one step). mdpi.com | Quantifies the basicity of different sites on the molecule. |
| Excited-State Proton Transfer | TD-DFT | UV light can induce oxo-hydroxy phototautomerism. researchgate.net | Explains the observed photolability of isocytosine compared to cytosine. nih.gov |
Challenges and Future Directions in Isocytidine Research
Addressing Stability and Deamination Issues in Isocytidine-Containing Oligonucleotide Synthesis
A primary challenge in the widespread application of this compound is its chemical instability during the automated solid-phase synthesis of oligonucleotides. medchemexpress.comnih.gov The standard phosphoramidite chemistry involves a cycle of acidic and alkaline conditions that can lead to the degradation of unnatural nucleosides. crie.ru For this compound derivatives, two principal degradation pathways are of concern: hydrolytic deamination and depyrimidination (cleavage of the glycosylic bond).
Early studies, often using this compound monomers, suggested significant susceptibility to degradation under these conditions. nih.gov However, more recent research focusing on this compound incorporated within oligonucleotides has provided a more nuanced understanding. A study on 2'-deoxy-5-methylthis compound found that while hydrolytic deamination does occur during routine synthesis and deprotection, it is a minor event, affecting approximately 0.5% of the this compound residues. medchemexpress.com Even with prolonged incubation periods, the deamination rate remains remarkably low, at less than 1% after 48 hours. nih.gov
Depyrimidination, once considered a major obstacle, has been shown to be a far less significant issue for this compound within an oligonucleotide chain compared to its monomeric form. medchemexpress.comnih.gov While monomer studies indicated a high rate of degradation, analyses of oligonucleotides containing 2'-deoxy-5-methylthis compound revealed no substantial depyrimidination, even under extended alkaline deprotection times. nih.gov
To further enhance stability, researchers have synthesized this compound analogues. For instance, 6-aza-5-methyl-2'-deoxythis compound and 6-aza-2'-deoxythis compound have demonstrated increased stability of the glycosylic bond under the acidic conditions used for detritylation during synthesis. nih.gov These findings underscore that while stability is a critical consideration, a combination of careful selection of derivatives and optimization of synthesis and deprotection protocols can mitigate degradation, enabling the successful production of this compound-containing oligonucleotides.
| Degradation Pathway | Condition | Observed Degradation Rate | Source |
|---|---|---|---|
| Hydrolytic Deamination | Routine Synthesis & Deprotection | ~0.5% | medchemexpress.com |
| Hydrolytic Deamination | Extended Incubation (48 hours) | <1% | nih.gov |
| Depyrimidination | Extended Alkaline Deprotection (72 hours) | Not significant (contrast with ~20% predicted from monomer studies) | nih.gov |
Overcoming Polymerase Recognition Limitations for Expanded Genetic Systems
The creation of a functional expanded genetic system hinges on the ability of DNA and RNA polymerases to efficiently and faithfully recognize and incorporate unnatural base pairs. The this compound (iso-C) and isoguanosine (B3425122) (iso-G) pair has been a focal point of this research, with mixed success regarding polymerase recognition.
Several polymerases have demonstrated the ability to catalyze the template-directed incorporation of iso-G opposite iso-C. These include T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of DNA polymerase I. medchemexpress.commdpi.com This success provides a foundational proof-of-concept for the enzymatic processing of this unnatural pair. However, recognition is not universal; for example, T4 DNA polymerase fails to incorporate iso-G opposite iso-C, highlighting the first major limitation. medchemexpress.commdpi.com
Beyond simple incorporation, two significant challenges limit the fidelity and efficiency of replication for expanded genetic systems containing this compound:
Tautomerism of Isoguanosine : The pairing partner of this compound, isoguanosine, can exist in different tautomeric forms. One of these forms is complementary to thymine (B56734) (T), leading to misincorporation. researchgate.netmdpi.com This issue compromises the orthogonality of the base pair. For instance, the Klenow fragment can incorporate both iso-C and T opposite a templating iso-G, while T7 RNA polymerase incorporates uracil (B121893) (U). medchemexpress.commdpi.com This tautomeric ambiguity is a major source of mutation and replication errors. researchgate.net
Unfavorable Minor Groove Interactions : Polymerases interact with the minor groove of the DNA duplex to ensure proper positioning and catalysis. Natural base pairs present proton acceptors in the minor groove, which polymerases recognize. nih.gov this compound, however, has a 2-amino group on the minor groove side, which is unfavorable for polymerase interaction and can reduce the efficiency of incorporation. nih.gov Furthermore, these altered minor groove contacts are a likely cause of the significantly slower rates of primer extension observed after an iso-C:iso-G pair has been formed, creating a kinetic bottleneck in processes like PCR. researchgate.net
Overcoming these limitations is a critical area of research. Efforts are focused on designing modified this compound and isoguanosine analogues that have more stable tautomeric forms and present a more favorable minor groove geometry to the polymerase. The ultimate goal is to develop unnatural base pairs that are recognized and processed by a wide range of polymerases with an efficiency and fidelity that rival natural base pairs, which have error rates as low as 1 in a million. nih.gov
| Polymerase | Incorporation of iso-G opposite template iso-C | Misincorporation opposite template iso-G | Source |
|---|---|---|---|
| Klenow Fragment (DNA Pol I) | Yes | iso-C and T | medchemexpress.commdpi.com |
| T7 RNA Polymerase | Yes | U only | medchemexpress.commdpi.com |
| AMV Reverse Transcriptase | Yes | Not specified | medchemexpress.commdpi.com |
| T4 DNA Polymerase | No | N/A | medchemexpress.commdpi.com |
Development of this compound-Based Tools for Advanced Biochemical and Biomedical Research
The unique structure of this compound and its analogues makes them valuable building blocks for the development of sophisticated tools for research. Their applications extend beyond simply expanding the genetic alphabet, venturing into areas like metabolic labeling, prodrug therapies, and modified RNA therapeutics.
This compound's primary role as a component of an unnatural base pair is, in itself, the basis for a powerful biochemical tool. By incorporating iso-C and iso-G into DNA or RNA, researchers can introduce unique sites for the specific attachment of probes, labels, or other functional molecules, without interfering with the natural base pairs. This has applications in creating fluorescent probes for diagnostics and molecular biology research.
Advancements in RNAi-Based Drug Design with this compound Conjugates
RNA interference (RNAi) is a natural biological process for gene silencing that has been harnessed for therapeutic purposes, primarily through the use of small interfering RNAs (siRNAs). nih.govmdpi.com A major challenge in developing siRNA therapeutics is ensuring their stability, specificity, and efficient delivery into target cells. wikipedia.org Chemical modification of the siRNA duplex is a key strategy to overcome these hurdles. nih.govmdpi.com Modifications can be made to the phosphate (B84403) backbone, the ribose sugar, or the nucleobases themselves to enhance nuclease resistance, reduce off-target effects, and avoid triggering an immune response. mdpi.commdpi.com
The incorporation of unnatural nucleosides like this compound into siRNA strands is an area of exploratory research. While not yet a mainstream approach, the concept is rooted in the broader field of using unnatural base pairs (UBPs) to expand the chemical and functional properties of nucleic acids. medchemexpress.comnih.gov Introducing an iso-C:iso-G pair into an siRNA duplex could offer unique advantages. For instance, an iso-C residue could serve as a specific conjugation point for delivery molecules (e.g., lipids, peptides, or antibodies) or imaging agents, without altering the Watson-Crick face of the natural nucleotides involved in target mRNA recognition.
Furthermore, base modifications can influence the thermodynamic properties of the siRNA duplex, which is critical for the proper loading of the guide strand into the RNA-induced silencing complex (RISC). nih.gov The unique hydrogen-bonding pattern of this compound could be used to fine-tune the stability at specific positions within the siRNA, potentially enhancing strand selection and reducing off-target activity caused by the passenger strand. crie.ru While the practical application of this compound conjugates in clinically relevant siRNA drugs is still in early research stages, it represents a frontier in RNAi therapeutic design, leveraging the expanded chemical space offered by an artificial genetic alphabet to create more sophisticated and effective gene-silencing agents.
Exploring Novel Biological Activities and Untapped Therapeutic Potential of this compound and Its Analogues
Beyond its foundational role in synthetic biology as a component of an expanded genetic alphabet, this compound and its analogues are being explored for their intrinsic biological activities. Like many nucleoside analogues, these compounds have the potential to interfere with cellular metabolic pathways, particularly nucleic acid synthesis, making them candidates for antiviral and anticancer agents. medchemexpress.comwikipedia.org
The therapeutic potential of nucleoside analogues stems from their ability to be recognized and processed by cellular or viral enzymes, such as polymerases and kinases. nih.govnih.gov Once incorporated into growing DNA or RNA chains, they can terminate replication or induce mutations, leading to cytotoxic or antiviral effects. nih.gov
A notable example is pseudothis compound (B1195454) (psi-isocytidine), a C-nucleoside analogue of this compound, which has been identified as an antitumour agent. nih.gov Studies have shown that psi-isocytidine can be incorporated into both the RNA and DNA of mammalian cells, indicating its potential to disrupt nucleic acid biosynthesis as a mechanism of its anticancer activity. nih.gov Similarly, other purine (B94841) nucleoside analogues are known to exhibit broad antitumor activity against lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com
The exploration of this compound derivatives is an active area of drug discovery. The general mechanisms for such analogues often involve:
Inhibition of DNA/RNA Synthesis : After intracellular conversion to their triphosphate forms, the analogues can act as competitive inhibitors of DNA and RNA polymerases.
Chain Termination : Incorporation of the analogue into a nascent nucleic acid strand can halt further elongation.
Induction of Apoptosis : Disruption of critical cellular processes by the analogue can trigger programmed cell death.
The development of these compounds involves creating various derivatives and prodrugs to improve properties like oral bioavailability, metabolic stability, and target specificity. While research into the specific therapeutic applications of this compound is less mature than for canonical nucleoside analogues like cytarabine or gemcitabine, its unique structure offers a novel scaffold for the design of next-generation chemotherapeutics. The untapped potential lies in identifying specific cellular or viral targets that are uniquely susceptible to this compound-based compounds, which could lead to therapies with novel mechanisms of action and improved selectivity.
Emerging Interdisciplinary Approaches and Technologies in this compound Studies
The study of this compound is increasingly benefiting from the convergence of multiple scientific disciplines. The unique properties of this unnatural nucleoside are being leveraged and explored through advanced technologies in synthetic biology, nanotechnology, and computational chemistry, pushing the boundaries of what is possible in molecular science.
Synthetic Biology and Expanded Genetic Alphabets: The most prominent interdisciplinary application of this compound is in synthetic biology, specifically in the creation of Artificially Expanded Genetic Information Systems (AEGIS). The goal is to move beyond the natural four-letter DNA alphabet to create semi-synthetic organisms that can store and retrieve increased information. This compound, paired with isoguanosine, was one of the first and most studied candidates for a third base pair. This research integrates organic chemistry (for synthesizing the nucleosides), molecular biology (for enzymatic studies), and evolutionary biology (for in vitro selection experiments) to build and test these novel genetic systems.
DNA Nanotechnology and Material Science: DNA is increasingly used as a programmable material for building nanoscale structures and devices. The orthogonality of the iso-C:iso-G base pair provides an independent recognition channel that can be used to control the self-assembly of complex DNA architectures. This allows for more intricate designs and programmable dynamic systems, where the iso-C:iso-G interaction can act as a specific molecular switch or an exclusive binding site, separate from the natural A-T and G-C interactions.
Computational and Biophysical Studies: The stability and pairing specificity of the iso-C:iso-G pair are heavily influenced by factors like tautomerism and interactions with the surrounding solvent and enzymes. Advanced computational modeling and quantum chemistry are being used to predict the stability of different tautomers and to design modifications that favor the correct Watson-Crick-like pairing geometry. These theoretical studies guide the chemical synthesis of next-generation unnatural bases. Furthermore, single-molecule biophysical techniques, such as optical tweezers and fluorescence spectroscopy, are employed to study the kinetics of polymerase incorporation of this compound in real-time, providing deep mechanistic insights that are not available from bulk experiments.
Aptamer Development and Diagnostics: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is used to isolate them from a large random library. Incorporating this compound and other unnatural bases into the starting library vastly expands the chemical diversity and conformational possibilities of the nucleic acids. This can lead to the development of "XNA" (xeno-nucleic acid) aptamers with superior binding properties or novel catalytic activities (xenoribozymes) for diagnostic and therapeutic applications.
These emerging approaches highlight that the future of this compound research lies at the intersection of chemistry, biology, physics, and computer science. By combining these disciplines, scientists are poised to unlock the full potential of this compound, not just as an extra letter in the genetic code, but as a versatile tool for creating novel materials, medicines, and life forms.
常见问题
Q. What interdisciplinary approaches validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics technologies (proteomics, metabolomics) with single-cell RNA sequencing to map this compound’s systemic effects. Use machine learning to identify pathway enrichment patterns and validate hypotheses via gene silencing or overexpression studies .
Methodological Frameworks and Best Practices
- Literature Review : Use specialized databases (e.g., SciFinder, Web of Science) to compile primary sources, prioritizing studies with rigorous experimental designs and reproducibility metrics .
- Data Analysis : Apply hypothesis-driven statistical tests (e.g., ANOVA for multi-group comparisons) and document effect sizes to contextualize findings. Use tools like R or Python for reproducible workflows .
- Ethical Compliance : Align study designs with institutional review boards (IRBs) and reporting standards (e.g., ARRIVE guidelines for animal research) .
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